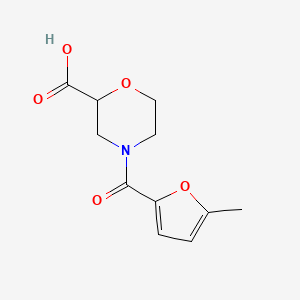
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is a complex organic compound with the molecular formula C11H13NO5 This compound features a morpholine ring substituted with a 5-methylfuran-2-carbonyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid and morpholine.
Coupling Reaction: The 5-methylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated 5-methylfuran-2-carboxylic acid is then reacted with morpholine to form the amide bond, resulting in 4-(5-Methylfuran-2-carbonyl)morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(5-Methylfuran-2-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
4-(5-Methylfuran-2-carbonyl)tetrahydrofuran-2-carboxylic acid: Similar structure but with a tetrahydrofuran ring.
Uniqueness
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
4-(5-methylfuran-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO5/c1-7-2-3-8(17-7)10(13)12-4-5-16-9(6-12)11(14)15/h2-3,9H,4-6H2,1H3,(H,14,15) |
InChI 键 |
OUPVTPLCRSRBCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(=O)N2CCOC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


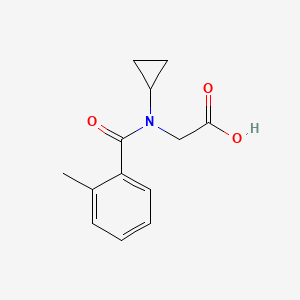
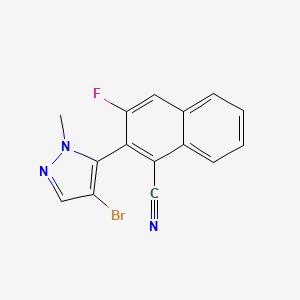
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)


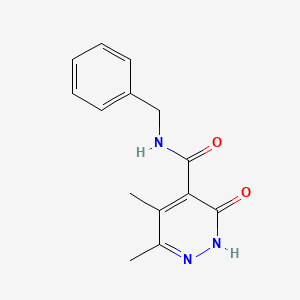
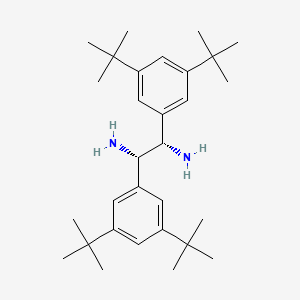
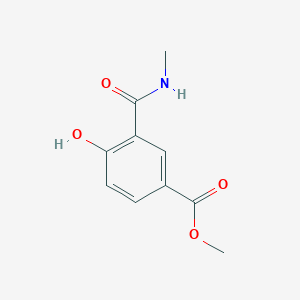
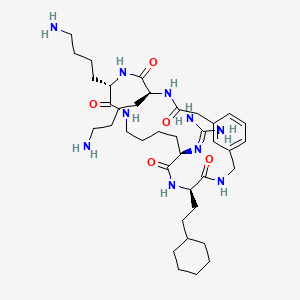
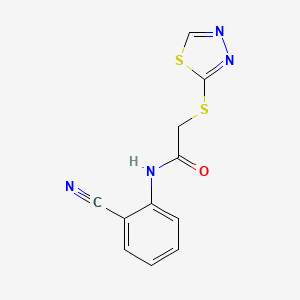
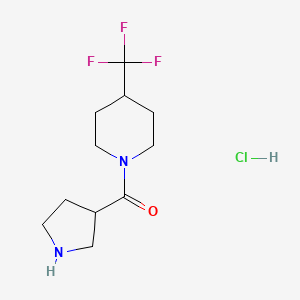
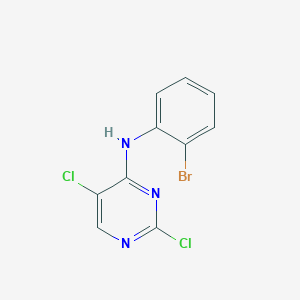
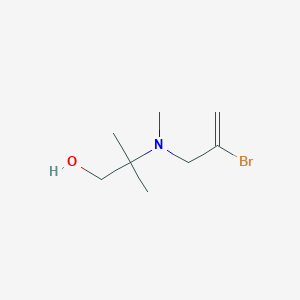
![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
